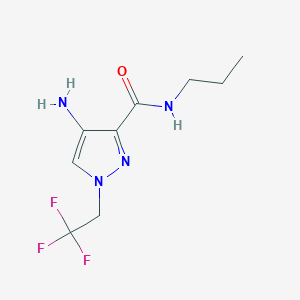

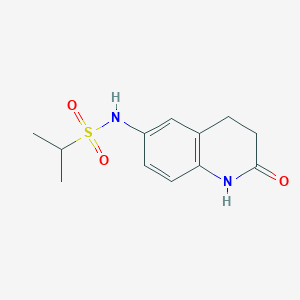

N-(2-morpholino-2-(p-tolyl)ethyl)thiophene-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Synthesis and Polymer Applications

The research on N-(2-morpholino-2-(p-tolyl)ethyl)thiophene-2-carboxamide focuses on its synthesis and applications in polymer science. For instance, Veld et al. (1992) explored the synthesis of biodegradable polyesteramides with pendant functional groups using morpholine-2,5-dione derivatives. This approach aimed at obtaining polymers with specific functional substituents through ring-opening copolymerization, showcasing the compound's utility in creating materials with targeted chemical functionalities for biomedical applications (P. J. I. Veld, P. Dijkstra, & J. Feijen, 1992).

Catalysis and Organic Synthesis

Further, the compound's derivatives are explored in catalysis and organic synthesis. Young Bae Kim et al. (2001) developed an efficient one-pot procedure for synthesizing morpholin-2-one derivatives, showcasing the versatility of morpholine derivatives in facilitating complex organic reactions through the Ugi multicomponent reaction. This highlights the potential of N-(2-morpholino-2-(p-tolyl)ethyl)thiophene-2-carboxamide in synthesizing pharmacologically relevant compounds (Young Bae Kim et al., 2001).

Corrosion Inhibition

Moreover, the compound's framework is studied for corrosion inhibition properties. Nnaji et al. (2017) investigated morpholine and piperazine-based carboxamide derivatives as corrosion inhibitors for mild steel in HCl medium. Their findings revealed that such compounds effectively inhibit mild steel corrosion, indicating the potential industrial applications of N-(2-morpholino-2-(p-tolyl)ethyl)thiophene-2-carboxamide derivatives in protecting metals against corrosion (N. Nnaji et al., 2017).

Biological Activity

Lastly, the exploration of morpholine derivatives extends to biological activities. Studies on cerebral protective agents, for example, synthesized and evaluated various morpholinylpyrrolyl tetrahydrothieno[2,3-c] isoquinoline derivatives for anti-anoxic activity, demonstrating the potential of morpholine derivatives in developing therapeutic agents for protecting against cerebral anoxia (R. Zaki, A. El-Dean, & S. M. Radwan, 2014).

Mecanismo De Acción

Propiedades

IUPAC Name |

N-[2-(4-methylphenyl)-2-morpholin-4-ylethyl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O2S/c1-14-4-6-15(7-5-14)16(20-8-10-22-11-9-20)13-19-18(21)17-3-2-12-23-17/h2-7,12,16H,8-11,13H2,1H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBRQBACQRCVNMC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(CNC(=O)C2=CC=CS2)N3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-morpholino-2-(p-tolyl)ethyl)thiophene-2-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-({[(1-cyano-1,2-dimethylpropyl)carbamoyl]methyl}amino)-N-(2,2,2-trifluoroethyl)benzamide](/img/structure/B2828329.png)

![methyl 4-[2-(3,4,5-trimethyl-1H-pyrazol-1-yl)-1,3-thiazol-4-yl]phenyl ether](/img/structure/B2828331.png)

![2-(3-butyl-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2828335.png)

![Ethyl 2-[2-(2-chlorobenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2828341.png)

![7-Amino-3-phenylpyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B2828343.png)

![2-((3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2828345.png)

![1-(4-(6-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-2-tosylethanone](/img/structure/B2828346.png)

![2-Ethyl-5-((4-methylpiperazin-1-yl)(m-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2828349.png)